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Compound of Interest

Compound Name:
Dp[Tyr(methyl)2,Arg8]-

Vasopressin

Cat. No.: B1213051 Get Quote

Technical Support Center:
Dp[Tyr(methyl)2,Arg8]-Vasopressin
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using the vasopressin V1a

receptor antagonist, Dp[Tyr(methyl)2,Arg8]-Vasopressin.

Frequently Asked Questions (FAQs)
Q1: What is Dp[Tyr(methyl)2,Arg8]-Vasopressin and what is its primary mechanism of

action?

A1: Dp[Tyr(methyl)2,Arg8]-Vasopressin, also referred to as d(CH2)5[Tyr(Me)2]AVP or

"Manning Compound," is a synthetic peptide analog of arginine vasopressin (AVP). It functions

as a potent and selective antagonist of the vasopressin V1a receptor. The V1a receptor is a G

protein-coupled receptor (GPCR) that, upon activation by endogenous AVP, couples to Gq/11

proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC),

leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These

second messengers ultimately increase intracellular calcium concentrations, resulting in

physiological responses such as vasoconstriction. By competitively blocking the binding of AVP

to the V1a receptor, Dp[Tyr(methyl)2,Arg8]-Vasopressin inhibits these downstream effects.
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Q2: What are the known off-target interactions for this compound?

A2: The most well-characterized off-target interaction of Dp[Tyr(methyl)2,Arg8]-Vasopressin
is with the oxytocin receptor (OTR), which is structurally related to the vasopressin receptors.[1]

[2] Quantitative data indicates that it has a lower affinity for the oxytocin receptor compared to

the V1a receptor.[1][2] There is a lack of comprehensive public data on its binding affinity for

the vasopressin V1b and V2 receptor subtypes. Researchers should exercise caution and

empirically determine the activity of this antagonist on these receptors in their experimental

system.

Q3: Are there any potential non-receptor-mediated off-target effects?

A3: Yes, a study conducted in neonatal rats reported significant developmental toxicity that may

not be related to its activity at vasopressin receptors.[3] In this study, neonatal rats treated with

Dp[Tyr(methyl)2,Arg8]-Vasopressin showed reduced body growth, as well as decreased

brain and kidney weights.[3] These effects could not be reversed by co-administration of

vasopressin, suggesting a potential non-AVP-related toxic effect.[3] Researchers should be

aware of these potential developmental effects, especially in in vivo studies involving young

animals or long-term administration.

Q4: My experiment shows a weaker than expected antagonist effect. What are the possible

reasons?

A4: Several factors could contribute to a perceived lack of potency:

Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or lower)

and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.

Solubility and Concentration: Verify the complete solubilization of the peptide and the

accuracy of its final concentration in your assay buffer.

Receptor Subtype Expression: If your experimental system expresses high levels of oxytocin

receptors, the antagonist may be sequestered by these off-target receptors, reducing its

effective concentration at the V1a receptor.

Agonist Concentration: In competitive antagonism assays, a high concentration of the

agonist (e.g., AVP) will require a higher concentration of the antagonist to achieve effective
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inhibition.

Assay Conditions: Factors such as pH, ionic strength of the buffer, and the presence of

detergents can influence ligand-receptor binding.

Quantitative Data Summary
The following table summarizes the available binding affinity data for Dp[Tyr(methyl)2,Arg8]-
Vasopressin ("Manning Compound") at the V1a and oxytocin receptors.

Receptor Ligand
Ki (nM) [95%
CI]

Species Source

V1a Receptor

Dp[Tyr(methyl)2,

Arg8]-

Vasopressin

6.87 [4.0 - 11.9] Hamster (Brain) [1][2]

Oxytocin

Receptor

Dp[Tyr(methyl)2,

Arg8]-

Vasopressin

213.8 [117.3 -

392.7]
Hamster (Brain) [1][2]

Note: Data for V1b and V2 receptors are not readily available in the public domain and should

be determined experimentally.

Experimental Protocols
1. Radioligand Competition Binding Assay to Determine Binding Affinity (Ki)

This protocol is a generalized method for determining the binding affinity of

Dp[Tyr(methyl)2,Arg8]-Vasopressin for the V1a receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human V1a receptor.

Radiolabeled V1a receptor antagonist (e.g., [3H]-SR 49059 or [125I]-Linear AVP

antagonist).
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Dp[Tyr(methyl)2,Arg8]-Vasopressin (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

In a 96-well plate, add a constant concentration of the radiolabeled antagonist to each

well.

Add increasing concentrations of the unlabeled Dp[Tyr(methyl)2,Arg8]-Vasopressin to

the appropriate wells.

To determine non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM)

to a set of wells.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to

reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Calculate the Ki value using the Cheng-Prusoff equation, incorporating the Kd of the

radioligand.

2. Calcium Mobilization Functional Assay

This protocol measures the functional antagonism of Dp[Tyr(methyl)2,Arg8]-Vasopressin at

the Gq-coupled V1a receptor.
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Materials:

A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Probenecid (to prevent dye leakage).

Arginine Vasopressin (AVP) as the agonist.

Dp[Tyr(methyl)2,Arg8]-Vasopressin as the antagonist.

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

Plate the V1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and

culture overnight.

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with probenecid) and

incubate in the dark at 37°C for approximately 1 hour.

During the final 15-30 minutes of incubation, add varying concentrations of

Dp[Tyr(methyl)2,Arg8]-Vasopressin to the wells.

Place the plate in the fluorescence reader and measure the baseline fluorescence.

Add a fixed concentration of AVP (typically the EC80) to all wells to stimulate the V1a

receptor.

Immediately begin recording the fluorescence intensity over time to measure the

intracellular calcium transient.

The inhibitory effect of Dp[Tyr(methyl)2,Arg8]-Vasopressin is determined by the

reduction in the AVP-induced fluorescence signal.
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Calculate the IC50 value by plotting the antagonist concentration versus the inhibition of

the agonist response.
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Caption: V1a receptor signaling pathway and point of inhibition.
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Caption: Potential off-target interaction at the oxytocin receptor.
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Caption: Experimental workflow for assessing antagonist selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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